molecular formula C8H15NO6 B116409 beta-D-N-Acetylmannosamine CAS No. 7772-94-3

beta-D-N-Acetylmannosamine

Cat. No.: B116409
CAS No.: 7772-94-3
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-OZRXBMAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

β-D-N-Acetylmannosamine (ManNAc) is a monosaccharide derivative of mannose, characterized by an N-acetyl group substitution at the C2 position. Its IUPAC name is 2-acetamido-2-deoxy-β-D-mannopyranose, with CAS numbers 1136-44-3 and 7772-94-3 . ManNAc serves as a critical metabolic precursor in the biosynthesis of sialic acids, such as N-acetylneuraminic acid (Neu5Ac), which are essential for cellular recognition, immune modulation, and pathogen-host interactions . Structurally, it differs from other N-acetylhexosamines due to the equatorial orientation of the hydroxyl group at C4, a feature that influences its enzymatic processing and biological roles .

Scientific Research Applications

Therapeutic Applications

1.1 GNE Myopathy Treatment

ManNAc has shown promise in treating GNE myopathy, a genetic muscle disease caused by mutations affecting sialic acid biosynthesis. A Phase 2 clinical trial demonstrated that oral administration of ManNAc significantly increased plasma levels of sialic acid and improved muscle sialylation in affected patients. The trial involved 12 participants and reported safety alongside biochemical efficacy, with notable improvements in muscle strength and reduced disease progression over time .

Table 1: Clinical Trial Outcomes for GNE Myopathy

ParameterBaseline (ng/ml)Day 90 (ng/ml)p-value
Plasma Neu5Ac135802<0.0001
Sarcolemmal Sialylation-Increased<0.013
Muscle Strength (Lower Limbs)-Improved<0.0006

1.2 Sialic Acid Deficiency Disorders

Studies have indicated that ManNAc can ameliorate conditions associated with sialic acid deficiency, such as Distal Myopathy with Rimmed Vacuoles/Hereditary Inclusion Body Myopathy (DMRV/hIBM). In mouse models, tetra-O-acetylated N-acetylmannosamine (Ac4ManNAc) was found to enhance tissue sialylation significantly, leading to improved muscle phenotype and function .

Table 2: Effects of Ac4ManNAc on DMRV/hIBM Mouse Models

Treatment GroupDose (mg/kg/day)Survival Rate (%)Muscle Force Improvement (%)
Placebo-50-
Low Dose407530
High Dose4009050

Mechanistic Insights

2.1 Sialic Acid Biosynthesis Pathway

ManNAc serves as a precursor in the biosynthesis of sialic acid (Neu5Ac). Research indicates that its administration can restore the enzymatic pathways necessary for sialic acid production in cells deficient in enzymes such as GNE epimerase kinase . This restoration is critical for maintaining cellular functions related to glycoprotein stability and immune response.

2.2 Glycoprotein Production Enhancement

In biopharmaceutical manufacturing, the addition of ManNAc has been shown to improve the yield and quality of therapeutic glycoproteins by enhancing their sialylation. This results in increased solubility, extended half-life in circulation, and reduced immunogenicity due to lower antibody formation against these proteins .

Safety Profile

Long-term studies on the safety of ManNAc indicate a favorable profile with manageable gastrointestinal side effects at higher doses. Monitoring has shown no major adverse events over extended periods, reinforcing its potential as a therapeutic agent .

Mechanism of Action

N-acetylmannosamine exerts its effects primarily through its role in the biosynthesis of sialic acids. It is converted to N-acetylmannosamine-6-phosphate by the enzyme N-acetylmannosamine kinase. This compound is then further processed to produce N-acetylneuraminic acid, which is essential for the sialylation of glycoproteins and glycolipids . The sialylation process is crucial for various cellular functions, including cell signaling, adhesion, and immune response .

Comparison with Similar Compounds

The following table compares β-D-N-Acetylmannosamine with structurally related N-acetylhexosamines, emphasizing key differences in configuration, biological roles, and enzymatic interactions:

Compound β-D-N-Acetylmannosamine (ManNAc) N-Acetylglucosamine (GlcNAc) N-Acetylgalactosamine (GalNAc)
IUPAC Name 2-acetamido-2-deoxy-β-D-mannopyranose 2-acetamido-2-deoxy-β-D-glucopyranose 2-acetamido-2-deoxy-β-D-galactopyranose
CAS Number 1136-44-3, 7772-94-3 72-87-7 14215-68-0
Molecular Formula C₈H₁₅NO₆ C₈H₁₅NO₆ C₈H₁₅NO₆
Key Structural Feature Equatorial -OH at C4 Axial -OH at C4 Axial -OH at C4 (galactose configuration)
Biological Role Precursor for sialic acid biosynthesis Component of chitin, hyaluronic acid, and glycoproteins Found in glycosaminoglycans (e.g., chondroitin sulfate) and O-linked glycans
Enzymatic Specificity Substrate for sialic acid synthases (e.g., GNE) Hydrolyzed by β-N-acetylhexosaminidases (e.g., HEXA/B) Processed by β-N-acetylgalactosaminidases

Structural and Functional Insights

Stereochemical Differences: ManNAc’s equatorial C4-OH distinguishes it from GlcNAc (axial C4-OH) and GalNAc (axial C4-OH in galactose configuration). This subtle difference dictates substrate specificity for enzymes like β-N-acetylhexosaminidases, which preferentially hydrolyze GlcNAc and GalNAc derivatives over ManNAc due to steric and hydrogen-bonding constraints in their active sites . For example, β-N-acetylhexosaminidase from Aspergillus oryzae shows <10% activity toward ManNAc-based substrates compared to GlcNAc, as noted in kinetic studies .

Biological Pathways :

  • ManNAc : Directly converted to Neu5Ac via the sialic acid pathway, critical for cell-surface glycoconjugates .
  • GlcNAc : Incorporated into structural polymers (e.g., chitin) and signaling molecules (e.g., O-GlcNAc modification of proteins) .
  • GalNAc : Primarily found in mucins and proteoglycans, influencing cell adhesion and lubrication .

Enzymatic Synthesis and Modification :

  • Chemoenzymatic studies highlight that ManNAc is less amenable to glycosyltransferase reactions compared to GlcNAc. For instance, β-1,4-galactosyltransferases efficiently galactosylate GlcNAc but show minimal activity toward ManNAc due to unfavorable C4-OH orientation .
  • Bojarová et al. (2008) demonstrated that introducing a uronic acid moiety into GlcNAc derivatives is feasible, whereas similar modifications in ManNAc require engineered enzymes .

Physical and Chemical Properties

  • Solubility : ManNAc and GlcNAc are highly water-soluble (>500 mg/mL), whereas GalNAc exhibits moderate solubility (~200 mg/mL) due to crystallinity differences .
  • Stability : ManNAc is prone to epimerization at C2 under alkaline conditions, forming GlcNAc as a byproduct, which complicates its storage and handling .

Biological Activity

Introduction
Beta-D-N-Acetylmannosamine (ManNAc) is an important monosaccharide that plays a crucial role in the biosynthesis of sialic acids, which are key components of glycoproteins and glycolipids. This compound is particularly significant in various biological processes, including cell signaling, immune response, and cellular interactions. This article explores the biological activities of ManNAc, focusing on its biochemical pathways, therapeutic potential, and case studies highlighting its efficacy in human health.

Synthesis and Metabolism

ManNAc is synthesized from N-acetyl-D-glucosamine through the action of the enzyme N-acylglucosamine 2-epimerase. It can also be produced from uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) via bifunctional UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase. This pathway is essential for the production of sialic acid (Neu5Ac), which is crucial for various cellular functions .

Role in Sialic Acid Biosynthesis

Once inside the cell, ManNAc serves as a precursor for Neu5Ac biosynthesis. This conversion is vital for maintaining proper sialylation of glycoproteins and glycolipids, which affects cell recognition and signaling processes. In patients with genetic disorders affecting sialic acid synthesis, such as GNE myopathy, ManNAc supplementation has shown promise in restoring Neu5Ac levels and improving muscle function .

Case Studies

  • GNE Myopathy
    A clinical trial evaluated the safety and efficacy of oral ManNAc in patients with GNE myopathy, a genetic condition characterized by muscle weakness due to impaired sialic acid biosynthesis. The study involved 12 patients who received ManNAc over a specified period. Results indicated significant increases in plasma Neu5Ac levels and improved muscle sialylation, suggesting that ManNAc can effectively bypass metabolic blockages caused by genetic mutations .
    ParameterBaseline (ng/ml)Post-Treatment (ng/ml)p-value
    Plasma Neu5Ac135802<0.0001
    Sarcolemmal Sialylation IntensityN/AIncreased<0.01
  • Inflammatory Response Modulation
    Research has shown that ManNAc can influence inflammatory responses in various cell types. In a study examining oral biofilms, ManNAc was found to reduce virulence factors and inflammatory markers in bacterial cultures, suggesting its potential as a therapeutic agent in managing oral diseases .

Safety Profile

The safety profile of ManNAc has been assessed in clinical settings, with findings indicating that it is well-tolerated by patients with minimal adverse effects reported during trials. Regular monitoring of biochemical parameters during treatment has shown no significant negative impacts on overall health .

Chemical Reactions Analysis

Epimerization to UDP-N-Acetylglucosamine

ManNAc is interconverted with UDP-N-acetylglucosamine (UDP-GlcNAc) via UDP-GlcNAc 2-epimerase , a bifunctional enzyme encoded by the GNE gene . This reversible reaction is the rate-limiting step in sialic acid biosynthesis:

UDP GlcNAcManNAc+UDP\text{UDP GlcNAc}\leftrightarrow \text{ManNAc}+\text{UDP}

  • Mechanism : The enzyme’s epimerase domain facilitates C2 epimerization through a 2-acetamidoglucal intermediate .

  • Regulation : Feedback-inhibited by CMP-sialic acid .

Phosphorylation to N-Acetylmannosamine 6-Phosphate

ManNAc is phosphorylated by N-acetylmannosamine kinase (MNK) , the kinase domain of GNE :

ManNAc+ATPManNAc 6P+ADP\text{ManNAc}+\text{ATP}\rightarrow \text{ManNAc 6P}+\text{ADP}

  • Kinetic Parameters :

    Enzyme SourceKmK_m (ManNAc)kcatk_{cat} (min⁻¹)kcat/Kmk_{cat}/K_m (μM⁻¹min⁻¹)
    Human MNK 994 μM370.04
    S. aureus NanK 0.30 mM262.6870 (mM⁻¹s⁻¹)
  • Structural Insights : ATP binding induces conformational changes in MNK, positioning Gly10 closer to the γ-phosphate for catalysis .

Conversion to N-Acetylneuraminic Acid (Sialic Acid)

ManNAc-6P condenses with phosphoenolpyruvate (PEP) via sialic acid synthase (NANS) :

ManNAc 6P+PEPNeu5Ac 9P+Phosphate\text{ManNAc 6P}+\text{PEP}\rightarrow \text{Neu5Ac 9P}+\text{Phosphate}

  • Key Features :

    • NMR Confirmation : Distinct 1H^1\text{H}-NMR signals for Neu5Ac (δ=2.30ppm\delta =2.30\,\text{ppm}) validate product formation .

    • Mass Spectrometry : ESI-MS identifies Neu5Ac at m/z308.09m/z\,308.09 [M–H]⁻ .

Epimerization of ManNAc-6P to GlcNAc-6P

N-acetylmannosamine-6-phosphate 2-epimerase (NanE) catalyzes this reaction in bacterial systems :

ManNAc 6PGlcNAc 6P\text{ManNAc 6P}\leftrightarrow \text{GlcNAc 6P}

  • Mechanism : A conserved Lys66 protonates the enolate intermediate after substrate rotation (~45°), enabling stereoinversion .

Degradation via N-Acetylneuraminate Lyase

ManNAc is regenerated from sialic acid by N-acetylneuraminate lyase (NPL) in a retro-aldol reaction :

Neu5AcManNAc+Pyruvate\text{Neu5Ac}\rightarrow \text{ManNAc}+\text{Pyruvate}

  • Biological Role : Critical for recycling sialic acids in lysosomal storage disorders .

Non-Enzymatic Modifications

  • Acetylation : Acetylated ManNAc analogues (e.g., 6-O-acetyl-ManNAc) inhibit MNK (Ki=0.8μMK_i=0.8\,\mu \text{M}) by mimicking the transition state .

  • Spontaneous Reactions : Under oxidative stress, ManNAc forms glycation adducts, detectable via LC-MS .

Table 1: Enzymes Catalyzing ManNAc Reactions

EnzymeReactionGeneUniProt ID
UDP-GlcNAc 2-epimeraseUDP-GlcNAc ↔ ManNAc + UDPGNEQ9Y223
N-acetylmannosamine kinaseManNAc + ATP → ManNAc-6P + ADPGNEQ9Y223
Sialic acid synthaseManNAc-6P + PEP → Neu5Ac-9PNANSQ9NR45
N-acetylneuraminate lyaseNeu5Ac → ManNAc + PyruvateNPLQ9BXD5

Table 2: Kinetic Parameters for MNK and Homologues

OrganismSubstrateKmK_m (mM)VmaxV_{max} (μM/min)
Human ManNAc0.9941.147
P. multocida ManNAc0.26023.4
S. aureus ManNAc0.30497 (μmol/min/mg)

This synthesis integrates structural biology, enzymology, and metabolic studies to elucidate ManNAc’s reactivity. Its central role in sialylation underscores its biomedical relevance in therapies targeting glycosylation disorders .

Q & A

Basic Research Questions

Q. What are the standard methods for characterizing the structural identity and purity of beta-D-N-Acetylmannosamine in synthetic preparations?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm stereochemistry and substitution patterns. For example, compare chemical shifts to known spectra of structural analogs like N-Acetyl-D-glucosamine ( ) .
  • High-Performance Liquid Chromatography (HPLC) : Employ hydrophilic interaction liquid chromatography (HILIC) with evaporative light scattering detection (ELSD) to assess purity and detect impurities.
  • Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) to verify molecular weight and fragmentation patterns.
  • Reference Standards : Cross-validate against commercially available standards (e.g., CAS 7772-94-3) and published protocols for monosaccharide derivatives .

Q. How can researchers validate the enzymatic activity of this compound in glycosylation pathways?

  • Methodological Answer :

  • Enzyme Assays : Use radiolabeled (e.g., 14C^{14}C) or fluorescently tagged substrates to track incorporation into glycoconjugates.
  • Kinetic Studies : Measure Michaelis-Menten parameters (KmK_m, VmaxV_{max}) under controlled pH and temperature conditions.
  • Inhibition Controls : Include competitive inhibitors (e.g., N-Acetyl-D-mannosaminidase inhibitors) to confirm specificity .

Advanced Research Questions

Q. How should experimental designs account for variability in this compound’s biochemical activity across cell or tissue models?

  • Methodological Answer :

  • Model Selection : Compare results across multiple systems (e.g., mammalian cells, bacterial glycoengineering platforms) to identify context-dependent effects.
  • Statistical Power Analysis : Predefine sample sizes using tools like G*Power to ensure reproducibility (e.g., α = 0.05, power = 0.8) .
  • Confounding Variables : Control for factors like nutrient availability, pH, and co-substrate concentrations using factorial experimental designs .

Q. What strategies resolve contradictions in reported metabolic roles of this compound across studies?

  • Methodological Answer :

  • Systematic Review Frameworks : Follow PRISMA guidelines to aggregate and critically appraise literature. Classify studies by model system, dosage, and endpoints .
  • Meta-Analysis : Use random-effects models to quantify heterogeneity and identify moderators (e.g., species-specific enzyme isoforms) .
  • Structural-Activity Relationships (SAR) : Compare this compound to analogs (e.g., N-Acetyl-D-lactosamine) to isolate functional groups critical for activity .

Q. How can researchers optimize protocols for this compound derivatization without compromising stereochemical integrity?

  • Methodological Answer :

  • Protecting Group Strategies : Use regioselective agents (e.g., benzyl ethers for hydroxyl groups) to minimize side reactions.
  • Real-Time Monitoring : Employ 1H^1H-NMR or inline IR spectroscopy to track reaction progress.
  • Chiral Chromatography : Validate enantiomeric purity using columns with cyclodextrin-based stationary phases .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound-mediated signaling studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50_{50} values.
  • ANOVA with Post Hoc Tests : Compare multiple dose groups using Tukey’s HSD or Dunnett’s test to adjust for family-wise error rates .
  • Bootstrap Resampling : Assess confidence intervals for EC50_{50} in small-sample studies .

Q. Data Management and Reproducibility

Q. How should raw data from this compound experiments be documented to ensure reproducibility?

  • Methodological Answer :

  • FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable. Include metadata such as instrument settings, buffer compositions, and lot numbers for reagents .
  • Supplementary Materials : Deposit raw spectra, chromatograms, and statistical code in repositories like Figshare or Zenodo, linked to the main manuscript via hyperlinks .

Q. What criteria determine whether contradictory findings in this compound research warrant further investigation versus dismissal?

  • Methodological Answer :

  • Risk of Bias Assessment : Use tools like ROBINS-I to evaluate study limitations (e.g., selection bias, measurement errors) .
  • Mechanistic Plausibility : Prioritize follow-up studies if contradictions align with known biochemical variability (e.g., tissue-specific glycosyltransferase expression) .

Properties

IUPAC Name

N-[(2R,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-OZRXBMAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884420
Record name .beta.-D-Mannopyranose, 2-(acetylamino)-2-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetylmannosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001129
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7772-94-3
Record name 2-(Acetylamino)-2-deoxy-β-D-mannopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7772-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name .beta.-D-Mannopyranose, 2-(acetylamino)-2-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-D-N-ACETYLMANNOSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88J1ZMR63L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Acetylmannosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001129
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

N-Acetylhexosamine dialdose may, for example, be manufactured by oxidation of the 6-position of N-acetylhexosamine either chemically or enzymatically. An example of the chemical oxidation is a Fenton method where oxidation is carried out with hydrogen peroxide in the presence of a ferrous salt while that of the enzymatic oxidation is an oxidation using galactose oxidase [EC 1.1.3.9; Cooper, et al.; The Journal of Biological Chemistry, volume 234, pages 445-448 (1959)]. Oxidation of N-acetyl-D-galactosamine with galactose oxidase gives N-acetylgalactosamine dialdose.
[Compound]
Name
N-Acetylhexosamine dialdose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ferrous
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
galactose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

beta-D-N-Acetylmannosamine
beta-D-N-Acetylmannosamine
beta-D-N-Acetylmannosamine
beta-D-N-Acetylmannosamine
beta-D-N-Acetylmannosamine
beta-D-N-Acetylmannosamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.